1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate
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Overview
Description
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with tert-butyl and ethyl groups, as well as amino and dicarboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced through alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Dicarboxylation: The dicarboxylate groups are introduced through esterification reactions using suitable carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition or activation of specific proteins, alteration of cellular signaling, and changes in gene expression.
Comparison with Similar Compounds
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-O-tert-butyl 4-O-ethyl 3-oxopiperidine-1,4-dicarboxylate: Similar structure but with an oxo group instead of an amino group.
1-O-tert-butyl 4-O-ethyl 3-hydroxypiperidine-1,4-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
1-O-tert-butyl 4-O-ethyl 3-methylpiperidine-1,4-dicarboxylate: Similar structure but with a methyl group instead of an amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3 |
InChI Key |
HWBQJXRREBQWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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